molecular formula C12H8ClNO2 B8754028 2-Chloro-4-nitrobiphenyl

2-Chloro-4-nitrobiphenyl

Cat. No.: B8754028
M. Wt: 233.65 g/mol
InChI Key: CCRSECCNOMQGDJ-UHFFFAOYSA-N
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Description

2-Chloro-4-nitrobiphenyl (C₁₂H₈ClNO₂) is a biphenyl derivative featuring a chlorine substituent at the 2-position and a nitro group (-NO₂) at the 4-position of the aromatic ring. This compound belongs to a class of halogenated nitroaromatic compounds, which are of interest due to their applications in organic synthesis, agrochemicals, and materials science. The electron-withdrawing nitro group and chlorine atom influence its reactivity, solubility, and stability, making it distinct from simpler biphenyl derivatives.

Properties

Molecular Formula

C12H8ClNO2

Molecular Weight

233.65 g/mol

IUPAC Name

2-chloro-4-nitro-1-phenylbenzene

InChI

InChI=1S/C12H8ClNO2/c13-12-8-10(14(15)16)6-7-11(12)9-4-2-1-3-5-9/h1-8H

InChI Key

CCRSECCNOMQGDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 2-Chloro-4-nitrobiphenyl, we compare it with three related compounds: 4-Chlorobiphenyl-2',3',4',5',6'-d₅ (deuterated analog), 2-Chloro-4-phenylphenol, and 4-Nitrobiphenyl. Key differences in molecular structure, physicochemical properties, and applications are highlighted below.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Property This compound 4-Chlorobiphenyl-d₅ 2-Chloro-4-phenylphenol 4-Nitrobiphenyl
Molecular Formula C₁₂H₈ClNO₂ C₁₂H₄ClD₅ C₁₂H₉ClO C₁₂H₉NO₂
Molecular Weight ~249.65 (estimated) 193.68 204.65 199.20
Substituents -Cl (2-position), -NO₂ (4-position) -Cl (4-position), deuterium atoms -Cl (2-position), -OH (4-position) -NO₂ (4-position)
Key Functional Groups Nitro, Chlorine Chlorine, Deuterium Chlorine, Hydroxyl Nitro
Reactivity High (nitro group enhances electrophilic substitution) Stable (deuterium reduces metabolic degradation) Acidic (phenolic -OH) Moderate (nitro group directs reactions)
Applications Intermediate in organic synthesis Isotopic tracer in environmental studies Antimicrobial agent Carcinogenicity studies

Structural and Functional Differences

  • Nitro vs. Hydroxyl Groups: The nitro group in this compound increases its electrophilicity compared to 2-Chloro-4-phenylphenol, which has a hydroxyl group. This difference impacts solubility; the phenolic -OH in 2-Chloro-4-phenylphenol enhances water solubility, whereas this compound is likely more lipophilic .
  • Deuterated Analog : 4-Chlorobiphenyl-d₅, a deuterated compound, exhibits isotopic stability, making it valuable in mass spectrometry and environmental tracking. Its molecular weight (193.68) is lower due to deuterium substitution .

Reactivity and Stability

  • Electron-Withdrawing Effects : The nitro group in this compound deactivates the aromatic ring, directing further substitutions to meta positions. In contrast, 4-Nitrobiphenyl lacks the chlorine substituent, altering its electronic profile and reactivity.

Research Findings and Gaps

  • Synthetic Utility : this compound’s nitro group facilitates nitro-reduction reactions, enabling access to amines for pharmaceutical intermediates.
  • Data Limitations : Direct studies on this compound are sparse; most inferences derive from structural analogs. Further research is needed to elucidate its spectroscopic data, toxicity, and industrial applications.

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